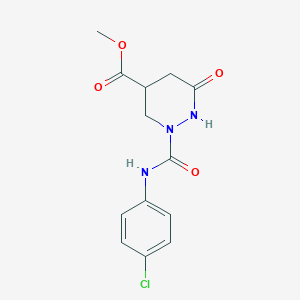
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate, also known as Methyl 4-chloro-3-oxo-6-(2-pyridyl)-2,3,4,5-tetrahydro-1,5-pyridazinecarboxylate, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinecarboxylate derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been reported to have anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Moreover, it has been reported to have neuroprotective and cardioprotective effects.
実験室実験の利点と制限
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, it has some limitations, such as its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the use of Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate its mechanism of action and its interactions with other molecules. Moreover, it can be used as a starting material for the synthesis of new pyridazinecarboxylate derivatives with improved properties.
Conclusion:
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been shown to have various biochemical and physiological effects, such as anti-inflammatory, anti-tumor, neuroprotective, and cardioprotective effects. There are several future directions for its use in scientific research, such as exploring its potential as a therapeutic agent and investigating its mechanism of action.
合成法
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate can be synthesized using different methods. One of the most common methods involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of glacial acetic acid and ammonium acetate. The resulting product is then treated with hydrazine hydrate and methyl chloroformate to obtain the final product.
科学的研究の応用
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has been extensively used in scientific research for various applications. It has been used as a starting material for the synthesis of other pyridazinecarboxylate derivatives. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
特性
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoyl]-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-21-12(19)8-6-11(18)16-17(7-8)13(20)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,20)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBAPQODZUHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

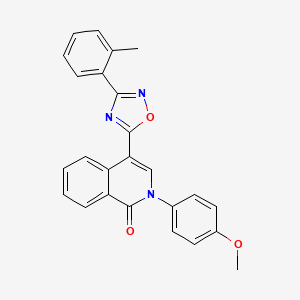
![3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2903006.png)
![N~6~-cycloheptyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903007.png)
![2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2903008.png)
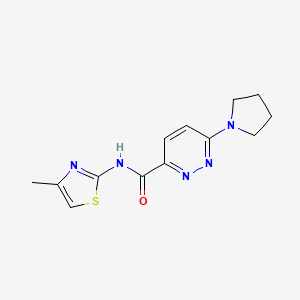
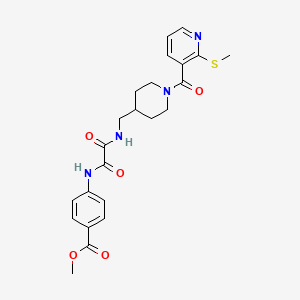
![2-[Furo[3,2-c]pyridin-2-ylmethyl(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2903013.png)
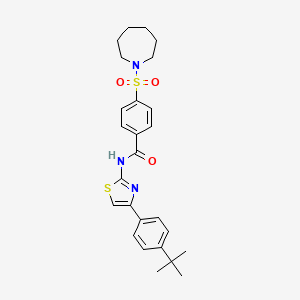
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903018.png)
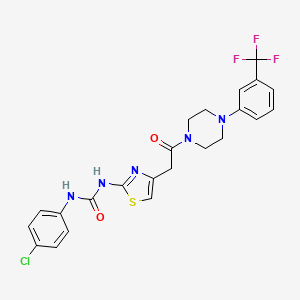
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2903022.png)

![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)
